3-Chloro-4-(pyridin-2-ylmethoxy)aniline
Overview
Description
3-Chloro-4-(pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H11ClN2O. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of disubstituted (arylamino)quinolinecarbonitriles, which are potent inhibitors of human epidermal growth factor receptor-2 kinase activity and have antitumor properties .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancers, including chronic myeloid leukemia (CML). The compound interacts with this kinase, inhibiting its activity and thereby exerting its therapeutic effects .
Mode of Action
This compound interacts with its target, the BCR-ABL kinase, by binding to the kinase’s active site . This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrates. This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to a decrease in cancer cell growth and an increase in cancer cell death .
Result of Action
The result of this compound’s action is a significant decrease in cancer cell proliferation. In fact, one study found that a derivative of this compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that this compound and its derivatives could be promising candidates for cancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. According to one source, the compound should be stored at room temperature , suggesting that it may be sensitive to high temperatures.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(pyridin-2-ylmethoxy)aniline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as epidermal growth factor receptor kinase and human epidermal growth factor receptor-2 kinase, demonstrating high levels of inhibition . These interactions are crucial for its potential use as an antitumor agent. The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting the proliferation of cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation, migration, and invasion of cancer cells, particularly in cell lines such as K-562, HL-60, MCF-7, and A498 . The compound influences cell signaling pathways by inhibiting the activity of key kinases, leading to changes in gene expression and cellular metabolism. This inhibition disrupts the normal signaling processes required for cancer cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of epidermal growth factor receptor kinase and human epidermal growth factor receptor-2 kinase by binding to their active sites . This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the signaling pathways that promote cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time Long-term studies have shown that its inhibitory effects on cancer cell proliferation and migration are sustained over extended periods, indicating its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into more water-soluble forms for excretion . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor sites . Its localization and accumulation within these tissues are influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, where it exerts its effects. The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine with zinc powder and ammonium chloride in a mixed solution of ethanol and water. The mixture is stirred at 60°C overnight, followed by extraction with ethyl acetate and purification . Another method involves catalytic hydrogenation of the nitrobenzene product using platinum on carbon in tetrahydrofuran at 25-30°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with platinum on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(pyridin-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in the development of new pharmaceuticals with anticancer properties.
Industry: Utilized in the production of various chemical compounds and pharmaceuticals.
Comparison with Similar Compounds
3-Chloro-4-(2-pyridylmethoxy)aniline derivatives: These compounds have similar structures and are also studied for their antitumor activities.
Imatinib: A well-known BCR-ABL kinase inhibitor used in cancer treatment.
Uniqueness: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is unique due to its potent inhibitory effects on BCR-ABL kinase and its potential as a lead compound for developing new anticancer drugs. Its derivatives have shown significant promise in preclinical studies, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-(pyridin-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPJQSICQSUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588396 | |
Record name | 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524955-09-7 | |
Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524955097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Chloro-4-(2-pyridylmethoxy)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67KD7Z8H49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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